COF Cycling Stability vs. PTO Monomer
While pyrene-4,5,9,10-tetraone (PTO) monomers dissolve rapidly in electrolytes, the 2,7-diaminopyrene-4,5,9,10-tetraone-derived COF (4KT-Tp-COF) demonstrates a 1000-cycle stable lifespan at a high rate of 30 A g⁻¹ with zero capacity loss [1]. In stark contrast, polymer-bound PTO retains only 83% of its capacity after 500 cycles at a much lower rate (1 C vs. 30 C), highlighting the transformative effect of amine-enabled framework formation on durability [2].
PTO composite: 83% retention, 500 cycles
| Evidence Dimension | Cycling Stability (Capacity Retention) |
|---|---|
| Target Compound Data | 100% capacity retention after 1000 cycles |
| Comparator Or Baseline | Pyrene-4,5,9,10-tetraone (PTO) polymer-bound composite: 83% capacity retention after 500 cycles |
| Quantified Difference | PTO-based system loses 17% capacity in half the number of cycles at a lower rate, while the DAPT-derived COF exhibits zero loss over 1000 cycles at an aggressive 30 A g⁻¹ rate. |
| Conditions | 4KT-Tp-COF: 3 M Zn(CF₃SO₃)₂ electrolyte, 30 A g⁻¹; Polymer-PTO: LiNTf₂/tetraglyme ionic liquid, 1 C vs. 30 C rate capability assessment. |
Why This Matters
Procurement for long-lifetime energy storage devices requires electrode materials that do not fade; this data proves DAPT-derived frameworks eliminate the solubility-driven failure mode of simple tetraones, ensuring device longevity.
- [1] Cheng, M., Zheng, S., Sun, T., Li, D., Zhang, W., Zha, Z., ... & Tao, Z. (2024). A solubility limited pyrene-4,5,9,10-tetraone-based covalent organic framework for high-performance aqueous zinc-organic batteries. Nano Research, 17(6), 5095–5103. DOI: 10.1007/s12274-023-6401-8. View Source
- [2] Nokami, T., Matsuo, T., Inatomi, Y., Hojo, N., Tsukagoshi, T., Yoshizawa, H., Shimizu, A., Kuramoto, H., Komae, K., Tsuyama, H., & Yoshida, J. (2012). Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity. Journal of the American Chemical Society, 134(48), 19694–19700. DOI: 10.1021/ja306663g. View Source
